![molecular formula C15H22F2N2O B7565230 N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide](/img/structure/B7565230.png)
N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target BTK, a key enzyme involved in the development and progression of cancer.
Wirkmechanismus
TAK-659 works by selectively inhibiting N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide, a key enzyme involved in the development and progression of cancer. N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. By inhibiting N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide, TAK-659 blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of various types of cancer. In addition to its anti-tumor effects, TAK-659 has also been shown to modulate the immune system, which may enhance its anti-cancer activity. TAK-659 has been shown to inhibit the activation and proliferation of B-cells, which are involved in the development and progression of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its potent anti-tumor activity, which has been demonstrated in preclinical models of various types of cancer. TAK-659 also has a favorable pharmacokinetic profile, which makes it a promising candidate for clinical development. However, one limitation of TAK-659 is its selectivity for N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide, which may limit its efficacy in certain types of cancer that are not driven by N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide signaling.
Zukünftige Richtungen
There are several future directions for the development of TAK-659. One potential direction is the evaluation of TAK-659 in clinical trials for the treatment of various types of cancer. Another potential direction is the development of combination therapies that include TAK-659, which may enhance its anti-cancer activity. Additionally, further research is needed to better understand the mechanisms of action of TAK-659 and its potential role in modulating the immune system.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2,3-difluoroaniline with tert-butyl chloroacetate to form the corresponding tert-butyl carbamate. The carbamate is then reacted with 2-aminoethanol to produce the corresponding amine, which is subsequently coupled with 3-(2,3-difluorophenyl)propanoic acid to form TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, TAK-659 has shown potent anti-tumor activity, both as a single agent and in combination with other cancer therapies. TAK-659 has also been shown to inhibit N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide signaling and downstream pathways, which are critical for cancer cell survival and proliferation.
Eigenschaften
IUPAC Name |
N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O/c1-15(2,3)19-10-9-18-13(20)8-7-11-5-4-6-12(16)14(11)17/h4-6,19H,7-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKJWMWLFDIQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCNC(=O)CCC1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

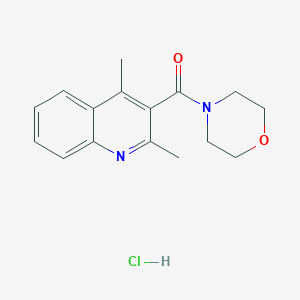
![1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea](/img/structure/B7565159.png)
![N-[4-(azocane-1-carbonyl)phenyl]acetamide](/img/structure/B7565178.png)
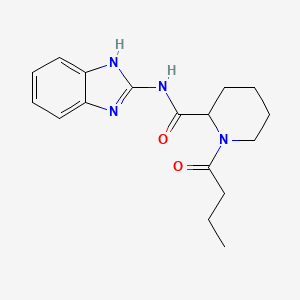
![2-(N-methylanilino)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]acetamide](/img/structure/B7565182.png)
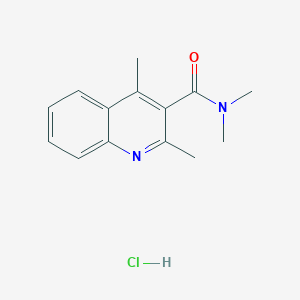
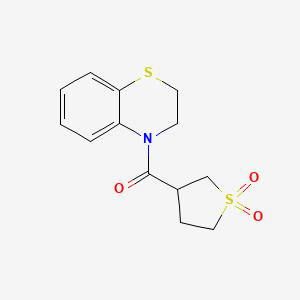
![3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7565204.png)
![1-(2-bromophenyl)-5-oxo-N-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7565205.png)
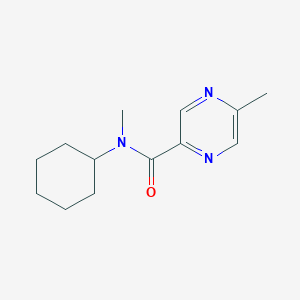
![3-hydroxy-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7565224.png)
![2-(5-tert-butyltetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7565234.png)
![1-[3-(2-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7565237.png)
